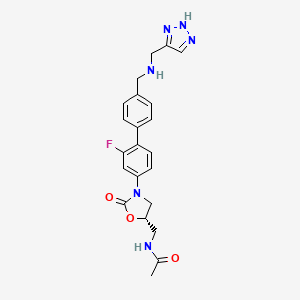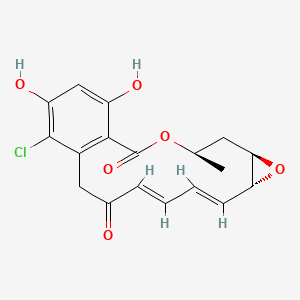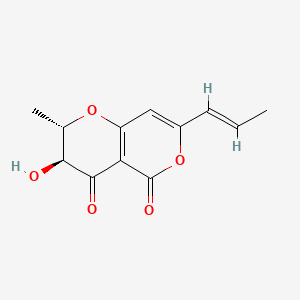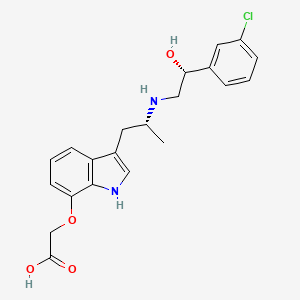
Révaprazan
Vue d'ensemble
Description
Revaprazan is a drug that reduces gastric acid secretion and is used for the treatment of gastritis . It acts as an acid pump antagonist (potassium-competitive acid blocker) . It is used for the short-term treatment of gastric ulcer, duodenal ulcer, and for the improvement of mucosal lesion in acute and chronic gastritis . It decreases the acid produced in the stomach and helps in promoting the healing of ulcers .
Synthesis Analysis
Revaprazan hydrochloride is synthesized using the expensive 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline as a key intermediate . A mixture of revaprazan hydrochloride and methanol was heated to get a clear solution . A study has also been conducted on the development of compounds with strong inhibitory potency using deep generative models for de novo drug design with organic synthesis and cryo-EM structural analysis .
Molecular Structure Analysis
The molecular formula of Revaprazan is C22H23FN4 . Its molecular weight is 362.4 g/mol . The IUPAC name is N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine .
Chemical Reactions Analysis
A liquid chromatography–ultraviolet (LC–UV) method has been developed for the determination of revaprazan in human plasma .
Physical And Chemical Properties Analysis
Revaprazan has a molecular weight of 362.44 . It is a member of isoquinolines .
Applications De Recherche Scientifique
Prédiction pharmacodynamique dans la découverte de médicaments
Le révaprazan a été utilisé dans la modélisation pharmacocinétique basée sur la physiologie par l'IA (AI-PBPK) pour prédire les effets pharmacodynamiques (PD) lors des premières étapes de la découverte de médicaments . Cela implique la simulation des propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME) du médicament et leur liaison aux effets thérapeutiques en fonction des processus biologiques. Le this compound, en tant qu'étude de cas, aide à aligner le profil pharmacocinétique avec les résultats pharmacodynamiques souhaités.
Amélioration de la biodisponibilité orale
Les chercheurs ont mis au point une micelle solide supersaturable (SSuM) de this compound pour améliorer sa dissolution et sa biodisponibilité orale . Cette approche est particulièrement bénéfique pour les médicaments ayant une faible solubilité dans l'eau, visant à améliorer leur absorption dans le tube digestif.
Pharmacologie gastro-intestinale
En tant que bloqueur acide compétitif du potassium (P-CAB), le this compound est principalement étudié pour ses effets sur la sécrétion d'acide gastrique. La capacité du médicament à inhiber l'enzyme H+/K+ ATPase dans la muqueuse gastrique en fait un sujet d'intérêt dans les études de pharmacologie gastro-intestinale .
Développement de méthodes analytiques
Le this compound a fait l'objet d'un développement de méthodes analytiques, où des techniques sensibles et spécifiques comme la chromatographie liquide - ionisation par électronébulisation - spectrométrie de masse en tandem (LC-ESI-MS-MS) sont utilisées pour sa détermination dans le plasma humain . Ceci est crucial pour les études pharmacocinétiques et la surveillance thérapeutique des médicaments.
Développement de formulations solides
Le développement de formulations solides telles que les SSuM pour le this compound est un domaine de recherche important. Il implique l'optimisation des propriétés physiques et chimiques du médicament pour améliorer sa stabilité, sa solubilité et la conformité du patient .
Mécanisme D'action
Target of Action
Revaprazan, also known by the trade name Revanex, is primarily targeted at reducing gastric acid secretion . It acts as an acid pump antagonist, specifically a potassium-competitive acid blocker (P-CAB) . The primary target of Revaprazan is the gastric H+,K±ATPase (proton pump), which is the key therapeutic target for ulcer diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD) .
Mode of Action
Revaprazan works by reversibly inhibiting the gastric H+,K±ATPase by competing with the K+ on the luminal surface . This action provides a faster onset and longer duration of action than conventional proton pump inhibitors (PPIs) . It’s worth noting that the interaction mechanisms of Revaprazan were studied by induced-fit docking, molecular dynamics, and MM/GBSA binding free energy calculation methods .
Biochemical Pathways
Revaprazan’s anti-inflammatory action against Helicobacter pylori-induced COX-2 expression is achieved by inactivating Akt signaling . Infection of AGS cells with H. pylori induces significant up-regulation of COX-2 in time- and concentration-dependent manners, which is mediated by Akt phosphorylation .
Pharmacokinetics
It’s known that revaprazan is metabolized to inactive metabolites mainly by cytochrome p450 (cyp)3a4 and to some extent by cyp2b6, cyp2c19, cyp2d6, and sult2a1 . A mass balance study showed that 59% of the orally administered radioactivity was recovered in urine as metabolites and in an unchanged form, indicating extensive metabolism .
Result of Action
The molecular and cellular effects of Revaprazan’s action include significant anti-inflammatory actions on H. pylori infection beyond acid suppression . Revaprazan treatment significantly inhibits IkappaB-alpha degradation as well as Akt inactivation, resulting in attenuation of H. pylori-induced COX-2 expression . An additional rescuing action of Revaprazan against H. pylori-induced cytotoxicity has been noted .
Action Environment
Safety and Hazards
Revaprazan should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Revaprazan has been suggested to exert significant anti-inflammatory actions as much as proton pump inhibitors (PPIs) . It has been hypothesized that revaprazan could regulate H. pylori-driven COX-2 expression as one of its anti-inflammatory pharmacological actions . Potassium-competitive acid blockers (P-CABs) like Revaprazan are emerging as novel treatments for acid-related disorders including gastroesophageal reflux disease .
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3/h4-11,16H,12-13H2,1-3H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECZXZOBEZITCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870216 | |
| Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199463-33-7 | |
| Record name | Revaprazan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199463-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Revaprazan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199463337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Revaprazan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16308 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REVAPRAZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P184180P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



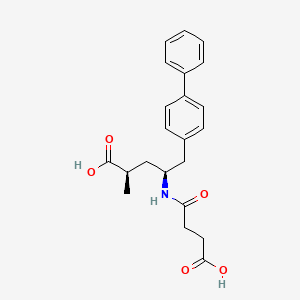

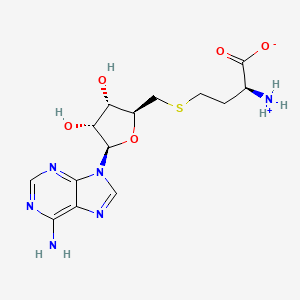
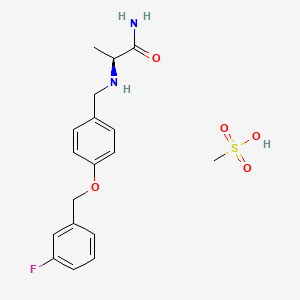
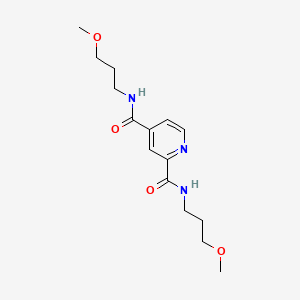
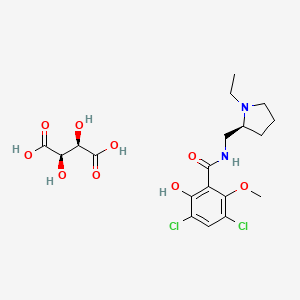


![N-(2,6-dimethylphenyl)-2-[heptyl(methyl)amino]acetamide](/img/structure/B1680495.png)

